molecular formula C12H16O2 B14871101 1-(4-Tert-butylphenyl)-2-hydroxyethanone

1-(4-Tert-butylphenyl)-2-hydroxyethanone

Katalognummer: B14871101
Molekulargewicht: 192.25 g/mol
InChI-Schlüssel: WUKBNRXCLLUZGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Tert-butylphenyl)-2-hydroxyethanone is an organic compound characterized by the presence of a hydroxy group and a tert-butylphenyl group attached to an ethanone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(4-Tert-butylphenyl)-2-hydroxyethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-tert-butylphenol with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Tert-butylphenyl)-2-hydroxyethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as bromine or nitric acid in the presence of a catalyst.

Major Products:

    Oxidation: Formation of 1-(4-Tert-butylphenyl)-2-oxoethanone or 1-(4-Tert-butylphenyl)-2-carboxyethanone.

    Reduction: Formation of 1-(4-Tert-butylphenyl)-2-hydroxyethanol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

1-(4-Tert-butylphenyl)-2-hydroxyethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which 1-(4-Tert-butylphenyl)-2-hydroxyethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and influence various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

    4-tert-Butylphenol: Shares the tert-butylphenyl group but lacks the hydroxyethanone moiety.

    4-tert-Butylbenzaldehyde: Contains a similar aromatic structure with an aldehyde group instead of a hydroxyethanone group.

    4-tert-Butylacetophenone: Similar structure with an acetophenone moiety.

Uniqueness: 1-(4-Tert-butylphenyl)-2-hydroxyethanone is unique due to the presence of both a hydroxy group and a tert-butylphenyl group, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry.

Eigenschaften

Molekularformel

C12H16O2

Molekulargewicht

192.25 g/mol

IUPAC-Name

1-(4-tert-butylphenyl)-2-hydroxyethanone

InChI

InChI=1S/C12H16O2/c1-12(2,3)10-6-4-9(5-7-10)11(14)8-13/h4-7,13H,8H2,1-3H3

InChI-Schlüssel

WUKBNRXCLLUZGG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.